molecular formula C20H18ClN5O3 B2844193 3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872838-60-3

3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2844193
CAS No.: 872838-60-3
M. Wt: 411.85
InChI Key: HEQJFXLNINGWPP-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic core with substitutions at the 1-, 3-, and 8-positions. Key structural features include:

  • 1-Methyl group: Enhances metabolic stability by reducing oxidative susceptibility.
  • 8-(Furan-2-ylmethyl): The furan moiety may improve solubility and modulate electronic properties via its oxygen atom.

This scaffold is associated with diverse pharmacological activities, including kinase inhibition, phosphodiesterase (PDE) modulation, and receptor antagonism .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c1-23-17-16(18(27)26(20(23)28)11-13-4-6-14(21)7-5-13)25-9-8-24(19(25)22-17)12-15-3-2-10-29-15/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQJFXLNINGWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCN(C4=N2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-chlorobenzyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the 2-furylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Methylation: The final step involves the methylation of the nitrogen atom in the imidazo[2,1-f]purine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural differences among analogs and their implications:

Compound Name / ID 3-Substituent 8-Substituent Additional Modifications Key Structural Impacts
Target Compound 4-Chlorobenzyl Furan-2-ylmethyl None Balanced lipophilicity; furan enhances π-π stacking
4-Chlorobenzyl 3-Methylphenyl None Increased hydrophobicity; phenyl vs. furan alters electronic profile
4-Fluorobenzyl 2-Hydroxyphenyl 1,6,7-Trimethyl Fluorine improves membrane permeability; hydroxyl group enables H-bonding
2-Chloro-6-fluorobenzyl Furan-2-ylmethyl None Enhanced halogen bonding; steric hindrance from ortho substituents
3-Chlorophenyl 4-Fluorophenyl 1,3-Dimethyl Aromatic stacking vs. heterocyclic interactions; dimethyl groups increase rigidity

Pharmacological Activity Comparison

Receptor Affinity and Enzyme Inhibition
  • Target Compound : Predicted PDE4B/PDE10A inhibition based on furan’s electron-rich nature and 4-chlorobenzyl’s interaction with hydrophobic pockets .
  • : Compound 5 (8-(4-(6,7-dimethoxy...)) showed nanomolar affinity for 5-HT1A and D2 receptors, attributed to methoxy groups enhancing binding.
  • : 3-(2-Chlorobenzyl)-1,7-dimethyl analog inhibited TGF-β, suggesting chlorobenzyl’s role in disrupting protein-protein interactions.
Kinase Selectivity
  • : 8-(Butyl)-1-methyl-7-o-methoxyphenyl derivative exhibited selective kinase inhibition (e.g., JAK2), where methoxyphenyl improved target engagement.

Physicochemical Properties

Property Target Compound
Molecular Weight ~443 g/mol ~456 g/mol 433.44 g/mol ~475 g/mol
Calculated logP ~2.8 ~3.5 ~2.5 ~3.1
Water Solubility Moderate Low Moderate-High Low
  • Furan vs. Phenyl : The furan substituent in the target compound reduces logP compared to phenyl analogs (), improving aqueous solubility .
  • Halogen Effects : 4-Fluorobenzyl () lowers logP vs. chlorobenzyl, enhancing bioavailability .

Research Findings and Implications

Key Trends

8-Substituent Diversity :

  • Furan-2-ylmethyl (target compound) balances solubility and target engagement, whereas phenyl groups () prioritize lipophilicity for membrane penetration .
  • Hydroxyphenyl () introduces polarity, beneficial for H-bonding in enzyme active sites .

3-Substituent Optimization :

  • Chlorobenzyl derivatives (target, ) show stronger receptor affinity than fluorobenzyl (), likely due to enhanced hydrophobic and halogen-bonding interactions .

Therapeutic Potential: The target compound’s furan moiety positions it as a candidate for CNS disorders (PDE10A relevance) , while TGF-β inhibitors () highlight anti-fibrotic applications .

Biological Activity

The compound 3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a novel heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral properties, cytotoxic effects, and mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by:

  • An imidazopyridine core.
  • Substituents including a 4-chlorobenzyl group and a furan moiety.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities:

Antiviral Activity

Research has shown that derivatives of imidazopyridines can act as antiviral agents. The compound has been evaluated for its efficacy against various viral strains. For instance:

  • In vitro studies demonstrated that the compound inhibits viral replication in cell lines infected with Dengue Virus (DENV) and Zika Virus (ZIKV) .
  • The mechanism involves interference with viral RNA synthesis and modulation of host cell pathways.

Cytotoxicity

The cytotoxic effects of the compound have been assessed against several cancer cell lines:

  • MTT assays revealed that the compound exhibits significant cytotoxicity against human tumor cell lines such as A549 (lung cancer) and MCF7 (breast cancer) , with IC50 values ranging from 10 to 20 µM .
  • The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound is believed to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects pathways related to cell survival and apoptosis, particularly through the activation of p53 signaling .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

StudyFindings
Study 1Demonstrated antiviral activity against DENV with an EC50 value of 12 µM.
Study 2Showed cytotoxicity in MCF7 cells with an IC50 value of 15 µM.
Study 3Investigated the mechanism involving caspase activation leading to apoptosis in A549 cells.

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